molecular formula C24H26N4O B560477 11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one CAS No. 1616632-80-4

11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one

Cat. No.: B560477
CAS No.: 1616632-80-4
M. Wt: 386.499
InChI Key: CPNBPKFMVTVDRX-UHFFFAOYSA-N
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Description

11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one, also known as TRAIL-inducing compound 10, is a small molecule that belongs to the imipridone class of compounds. It has garnered significant attention due to its potent anti-cancer properties. This compound is known for its ability to induce the expression of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), which selectively induces apoptosis in cancer cells while sparing normal cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one involves a series of chemical reactions starting from simpler organic compounds. The process typically includes the formation of a tricyclic structure through a series of cyclization reactions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow systems to ensure consistent quality and yield. The process is designed to be cost-effective and scalable to meet the demands of clinical and research applications .

Chemical Reactions Analysis

Types of Reactions

11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with altered biological activities. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the synthesis and reactivity of imipridones.

    Biology: Investigated for its role in inducing apoptosis in cancer cells and its interaction with cellular pathways.

    Medicine: Explored as a potential therapeutic agent for various types of cancer, including breast cancer and mantle cell lymphoma.

    Industry: Utilized in the development of anti-cancer drugs and as a tool for drug discovery

Mechanism of Action

11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one exerts its effects through several mechanisms:

    Induction of TRAIL: this compound induces the expression of TRAIL, which binds to death receptors on cancer cells, triggering apoptosis.

    Inhibition of Akt and ERK: this compound inhibits the Akt and extracellular signal-regulated kinase (ERK) pathways, leading to the activation of the transcription factor Foxo3a, which promotes apoptosis.

    Interaction with Dopamine Receptors: This compound interacts with dopamine receptors, contributing to its anti-cancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one is unique due to its specific interaction with voltage-gated sodium channels and its ability to selectively induce apoptosis in cancer cells while sparing normal cells. This selective action makes it a promising candidate for cancer therapy .

Properties

IUPAC Name

11-benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O/c1-18-7-5-6-10-20(18)16-27-13-14-28-23(29)21-17-26(12-11-22(21)25-24(27)28)15-19-8-3-2-4-9-19/h2-10H,11-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNBPKFMVTVDRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN3C2=NC4=C(C3=O)CN(CC4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101106864
Record name Imidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(1H)-one, 2,3,6,7,8,9-hexahydro-1-[(2-methylphenyl)methyl]-7-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101106864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1616632-80-4
Record name Imidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(1H)-one, 2,3,6,7,8,9-hexahydro-1-[(2-methylphenyl)methyl]-7-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1616632-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(1H)-one, 2,3,6,7,8,9-hexahydro-1-[(2-methylphenyl)methyl]-7-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101106864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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